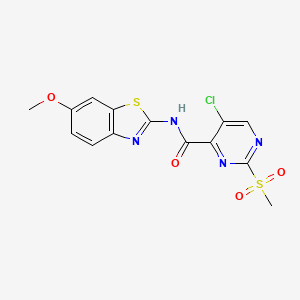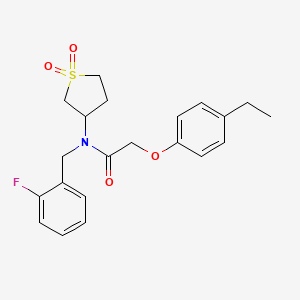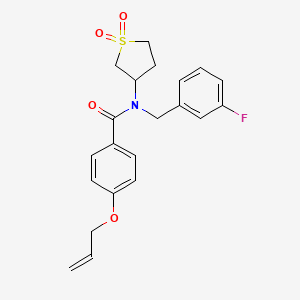![molecular formula C21H22BrNO3 B11419653 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11419653.png)
5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a methyl group at the 7-position, and a pentyloxybenzyl group attached to the indole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione typically involves multiple steps:
Methylation: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Pentyloxybenzylation: The pentyloxybenzyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 2-(pentyloxy)benzyl chloride in the presence of a base like potassium carbonate.
Oxidation: The final step involves the oxidation of the indole to form the 2,3-dione structure, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the 2,3-dione structure back to the corresponding diol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Indole diols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Indoles are known to interact with various biological targets, and this compound’s unique substituents may provide insights into new mechanisms of action.
Medicine
In medicine, indole derivatives have shown promise as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. The specific structure of this compound may offer unique pharmacological properties that could be explored for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione would depend on its specific interactions with molecular targets. Indole derivatives are known to interact with various enzymes, receptors, and signaling pathways. The bromine and pentyloxybenzyl groups may enhance its binding affinity and specificity for certain targets, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-methyl-1H-indole-2,3-dione: Lacks the pentyloxybenzyl group, which may reduce its biological activity.
7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione: Lacks the bromine atom, potentially altering its reactivity and binding properties.
5-bromo-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione: Lacks the methyl group, which may affect its overall stability and solubility.
Uniqueness
The combination of the bromine atom, methyl group, and pentyloxybenzyl substituent in 5-bromo-7-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione makes it a unique compound with potentially distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to explore new frontiers in science and technology.
Properties
Molecular Formula |
C21H22BrNO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[(2-pentoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H22BrNO3/c1-3-4-7-10-26-18-9-6-5-8-15(18)13-23-19-14(2)11-16(22)12-17(19)20(24)21(23)25/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3 |
InChI Key |
YVCVVVFUGHLBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419571.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11419577.png)

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419587.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11419590.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11419596.png)

![N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11419603.png)
![1H-1,3-Benzimidazole, 2-[[4-(4-methylphenoxy)butyl]thio]-](/img/structure/B11419612.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11419628.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B11419634.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11419636.png)
![Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11419640.png)
